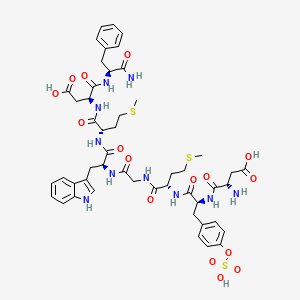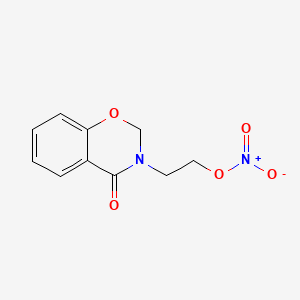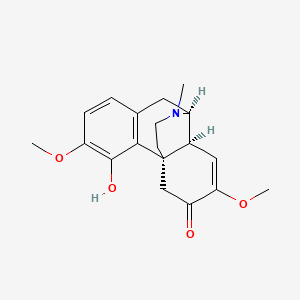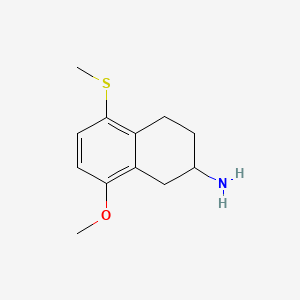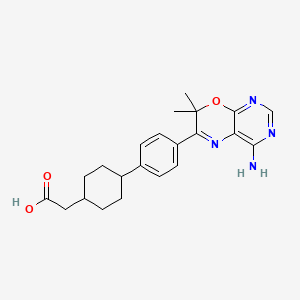
DGAT-1 inhibitor
Descripción general
Descripción
DGAT-1 (Acyl-CoA:diacylglycerol acyltransferase 1) is an enzyme that plays a crucial role in triglyceride biosynthetic pathways . It interacts with the acyl-CoA binding site of DGAT1 and inhibits triacylglycerol synthesis in cells . DGAT-1 inhibitors are considered potential therapeutic targets for obesity and related metabolic disorders .
Synthesis Analysis
DGAT1 inhibitors are developed through multistep virtual screening methods, including machine learning methods and common feature pharmacophore models . These methods are used to identify novel DGAT1 inhibitors from databases with thousands of compounds . The final hits are then assigned to another research group to complete the follow-up compound synthesis and biologic evaluation .
Molecular Structure Analysis
The 3D chemical structures of the hits from the virtual screening are carefully analyzed by established 3D-QSAR models . The analysis reveals that DGAT1 inhibitors usually have more complex structures, contain more N atoms and aromatic rings, and exhibit higher polarizability and greater molecular size .
Chemical Reactions Analysis
DGAT1 plays a critical role in the terminal step of triglyceride biosynthesis during dietary fat absorption . Inhibition of this process by DGAT1 inhibitors would be a tremendous therapeutic strategy to prevent obesity and its related diseases .
Physical And Chemical Properties Analysis
DGAT-1 inhibitors have a molecular weight of around 420.5 and are soluble in DMSO at 25 mg/mL . They are stored as a powder at -20°C for 3 years or at 4°C for 2 years .
Aplicaciones Científicas De Investigación
- Application Summary: DGAT1 inhibitors have potential for the treatment of obesity . The development of DGAT1 inhibitors with novel chemical scaffolds is desired and important in drug discovery .
- Methods of Application: DGAT1 inhibitors are developed and administered to patients suffering from obesity. The effectiveness of these inhibitors is then monitored over a period of time .
- Results or Outcomes: The use of DGAT1 inhibitors has shown potential in reducing obesity, although the specific results can vary based on the individual and the specific inhibitor used .
- Application Summary: DGAT1 and DGAT2 have been found to play a role in regulating tumor cell growth . They could influence lactation performance in the mammal through regulating lipid metabolism .
- Methods of Application: DGAT1 and DGAT2 inhibitors have been developed and tested on tumor cells to observe their effects on cell proliferation, migration, chemoresistance, and prognosis .
- Results or Outcomes: Several DGAT1 and DGAT2 inhibitors have shown anti-tumor effects in preclinical tumor models and improvement of metabolism in clinical trials .
- Application Summary: DGAT1 plays a crucial role in triglyceride biosynthetic pathways, making it an attractive therapeutic target for disorders related to lipid metabolism .
- Methods of Application: DGAT1 inhibitors are developed and used to regulate lipid metabolism in cells .
- Results or Outcomes: The use of DGAT1 inhibitors has shown potential in regulating lipid metabolism, although the specific results can vary based on the individual and the specific inhibitor used .
- Application Summary: DGAT genes like DGAT1 and DGAT2, have been identified as two functional candidate genes affecting milk production traits, especially for fat content in milk .
- Methods of Application: Genetic variants within the genomic regions that DGAT genes are located in buffalo are discovered and associated with buffalo milk production traits .
- Results or Outcomes: Single marker association analyses revealed significant single nucleotide polymorphisms (SNPs) mainly affecting milk protein percentage or milk fat yield in buffalo .
- Application Summary: DGATs are key enzymes of triacylglycerol (TAG) biosynthesis and are present in almost any organisms from myxomycetes, mosses, fungi, and algae to mammals, including humans .
- Methods of Application: Investigations of these enzymes have been continuing for the last 50 years and they present more questions than answers so far .
- Results or Outcomes: Clear comprehension of the traits of organization and function of DGATs opens up fantastic prospects in biotechnology and genetic engineering of functional lipids for food and pharmaceutical industries, and agriculture .
- Application Summary: DGAT1 inhibitors have been used in the discovery of novel drugs through a combination of machine learning methods, pharmacophore model, and 3D-QSAR model .
- Methods of Application: Multistep virtual screening methods, including machine learning methods and common feature pharmacophore model, were developed and used to identify novel DGAT1 inhibitors .
- Results or Outcomes: Eight compounds with desired properties were retained from the final hits and have been assigned to another research group to complete the follow-up compound synthesis and biologic evaluation .
Obesity Treatment
Cancer Research
Lipid Metabolism
Milk Production in Buffalo
Plant Diacylglycerol Acyltransferases
Drug Discovery
- Application Summary: DGAT is important in lipid biotechnology in plants, microorganisms, and animals .
- Methods of Application: DGAT inhibitors are used in various biotechnological applications to manipulate lipid content and composition .
- Results or Outcomes: The use of DGAT inhibitors has shown potential in improving the efficiency of lipid biotechnology, although the specific results can vary based on the application .
- Application Summary: Anti-DGAT1 antibodies have been developed for use in various applications such as Western Blot (WB), Immunohistochemistry (IHC), Immunocytochemistry/Immunofluorescence (ICC/IF), Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry .
- Methods of Application: Anti-DGAT1 antibodies are developed and used in various immunological assays to detect and quantify DGAT1 .
- Results or Outcomes: The use of these antibodies has improved the ability to study DGAT1 and its role in various biological processes .
- Application Summary: DGAT1 inhibitors have been used in the discovery of novel drugs through a combination of machine learning methods, pharmacophore model, and 3D-QSAR model .
- Methods of Application: Multistep virtual screening methods, including machine learning methods and common feature pharmacophore model, were developed and used to identify novel DGAT1 inhibitors .
- Results or Outcomes: Eight compounds with desired properties were retained from the final hits and have been assigned to another research group to complete the follow-up compound synthesis and biologic evaluation .
Lipid Biotechnology
Antibody Development
Drug Discovery
Direcciones Futuras
DGAT1 inhibitors are considered a potential therapeutic target for treating obesity and related metabolic disorders . Companies like Pfizer and Bristol-Myers Squibb are collaborating to research, develop, and commercialize DGAT1 inhibitors . The future of DGAT1 inhibitors lies in the development of novel chemical scaffolds and the improvement of their therapeutic efficacy .
Propiedades
IUPAC Name |
2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-22(2)19(26-18-20(23)24-12-25-21(18)29-22)16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-17(27)28/h7-10,12-14H,3-6,11H2,1-2H3,(H,27,28)(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYMYNYUHVDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432079 | |
| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DGAT-1 inhibitor | |
CAS RN |
701232-20-4 | |
| Record name | T-863 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701232204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | T-863 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF68Z8HK6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



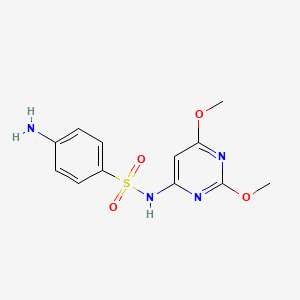
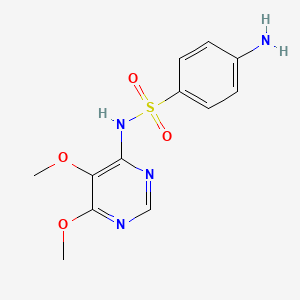
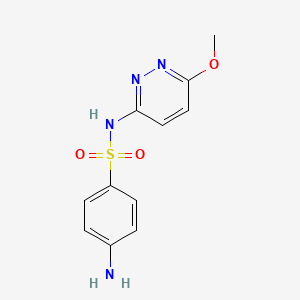
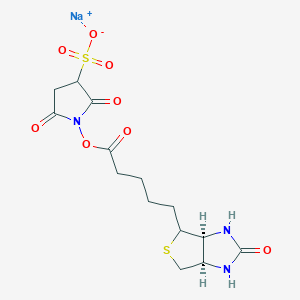
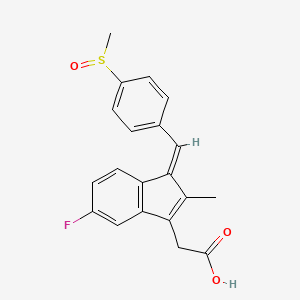
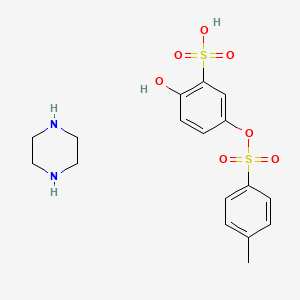
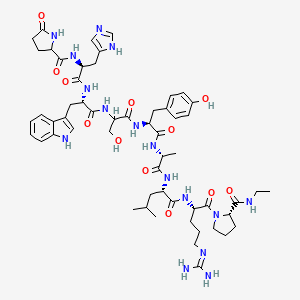
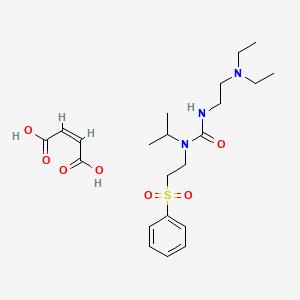
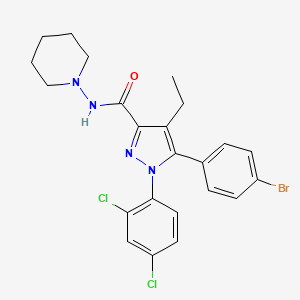
![dimethylphosphoryl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate](/img/structure/B1681794.png)
